molecular formula C14H12Cl2N2O B5887823 2-(3,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide

2-(3,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide

Cat. No. B5887823
M. Wt: 295.2 g/mol
InChI Key: HSDTVMGNGUVOHA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(3,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide involves the formation of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions, demonstrating the compound's role in generating potent kappa-opioid agonists. Key studies have explored modifications to enhance activity, with potent compounds identified through modifications at the C1 position of the ethyl linking moiety (Barlow et al., 1991).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through conformational analysis, suggesting that compounds capable of adopting certain energy minima possess kappa agonist properties. The analysis underlines the significance of the molecule's conformation in its biological activity, especially when compared to known agonists like U-50488 (Costello et al., 1991).

Chemical Reactions and Properties

Chemical oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamides, closely related to the target compound, has been explored, revealing various products depending on the oxidant and conditions used. This study highlights the compound's reactivity and potential for generating diverse derivatives through oxidation (Pailloux et al., 2007).

Physical Properties Analysis

Research on similar compounds, such as 2,2-dichloro-N-(2,3-dichlorophenyl) acetamide and its variants, has provided insights into their crystal structures and hydrogen bonding patterns. These studies are crucial for understanding the physical properties of 2-(3,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide, as they reveal how molecular conformation and intermolecular interactions influence its physical state and stability (Gowda et al., 2007; 2008; 2009).

Chemical Properties Analysis

The chemical properties of 2-(3,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide can be inferred from studies on similar acetamides. These include investigations into their vibrational spectroscopic signatures, reactivity channels, and the effect of structural modifications on their chemical behavior. Such analyses help in predicting the compound's reactivity, stability, and interactions with biological targets (Jenepha Mary et al., 2022).

properties

IUPAC Name

2-(3,4-dichlorophenyl)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O/c15-12-5-4-10(7-13(12)16)8-14(19)18-9-11-3-1-2-6-17-11/h1-7H,8-9H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDTVMGNGUVOHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dichlorophenyl)-N-(pyridin-2-ylmethyl)acetamide

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